Trierixin

Description

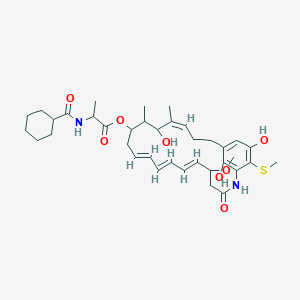

Structure

3D Structure

Properties

Molecular Formula |

C37H52N2O8S |

|---|---|

Molecular Weight |

684.9 g/mol |

IUPAC Name |

[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-23-methylsulfanyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C37H52N2O8S/c1-23-15-14-18-27-21-29(40)35(48-5)32(34(27)43)39-31(41)22-28(46-4)19-12-7-6-8-13-20-30(24(2)33(23)42)47-37(45)25(3)38-36(44)26-16-10-9-11-17-26/h6-8,12-13,15,19,21,24-26,28,30,33,40,42-43H,9-11,14,16-18,20,22H2,1-5H3,(H,38,44)(H,39,41)/b7-6+,13-8+,19-12+,23-15- |

InChI Key |

JYAJEGBJMODZBK-GTRHLNJYSA-N |

Isomeric SMILES |

CC1C(C/C=C/C=C/C=C/C(CC(=O)NC2=C(C(=CC(=C2SC)O)CC/C=C(\C1O)/C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=C(C(=CC(=C2SC)O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Synonyms |

trierixin |

Origin of Product |

United States |

Isolation, Production, and Structural Elucidation of Trierixin

Microbial Source and Fermentation Processes

Trierixin is a natural product synthesized by the actinomycete bacterium Streptomyces sp. AC654. The production of this compound is achieved through a carefully controlled fermentation process.

The cultivation of Streptomyces sp. AC654 is initiated by preparing a seed culture, which is then used to inoculate a larger production medium. While the precise composition of the fermentation medium can vary, a typical formulation includes a combination of carbon and nitrogen sources, along with essential minerals to support robust microbial growth and secondary metabolite production. Common components often include:

Carbon Sources: Glucose, starch, or glycerol (B35011)

Nitrogen Sources: Yeast extract, peptone, or soybean meal

Minerals: Salts providing essential ions such as phosphate, magnesium, and iron

The fermentation is conducted under specific environmental conditions to optimize the yield of this compound. These parameters are meticulously controlled and typically include:

| Fermentation Parameter | Optimal Condition |

| Temperature | 28-30°C |

| pH | 6.5-7.5 |

| Aeration | Maintained through agitation (e.g., 150-250 rpm in shake flasks) |

| Incubation Time | 7-10 days |

Throughout the fermentation period, the culture is continuously monitored to ensure optimal growth of Streptomyces sp. AC654 and accumulation of this compound in the fermentation broth.

Isolation and Purification Methodologies

Following the fermentation process, a multi-step procedure is employed to isolate and purify this compound from the complex mixture of the culture broth. This process is crucial for obtaining a pure sample of the compound for structural analysis and further research.

The initial step involves the separation of the microbial biomass (mycelia) from the liquid broth, which is typically achieved through centrifugation or filtration. The this compound, being a secondary metabolite, is often found within the mycelia and also secreted into the broth.

The subsequent extraction and purification process generally follows these key stages:

Solvent Extraction: The fermentation broth and/or the extracted mycelia are treated with an organic solvent, such as ethyl acetate (B1210297) or butanol, to extract the crude this compound. This step leverages the differential solubility of this compound in organic versus aqueous phases.

Concentration: The resulting organic extract is then concentrated under reduced pressure to yield a crude residue containing this compound and other extracted metabolites.

Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to isolate this compound from impurities. This is a critical phase and often involves multiple techniques:

Silica (B1680970) Gel Chromatography: The crude extract is first subjected to column chromatography using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. This technique offers high resolution and is instrumental in obtaining highly pure this compound. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of the isolated this compound is assessed at each stage using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Structure Elucidation Approaches and Related Compounds

The definitive structure of this compound was determined through a combination of spectroscopic and chemical methods. These analytical techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Spectroscopic analysis is fundamental to the structural elucidation of natural products like this compound. The key techniques employed include:

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Identifies the different types of protons in the molecule and their neighboring atoms.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound shows characteristic absorption maxima that are indicative of the triene chromophore within its structure.

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups, such as hydroxyl (-OH), amide (-NH-C=O), and ester (-C=O-O-) groups.

Through the comprehensive analysis of this spectroscopic data, the structure of this compound was elucidated as 21-thiomethylmycotrienin II . nih.gov This revealed that this compound is a new member of the triene-ansamycin family, possessing a 21-membered macrocyclic lactam core. nih.gov

This compound shares a common structural scaffold with other ansamycin (B12435341) antibiotics, including Mycotrienin II, Quinothis compound, and Trienomycin A. The structural relationships between these compounds are characterized by variations in the substituents on the ansa-bridge and the aromatic core.

Mycotrienin II: this compound is a derivative of Mycotrienin II, with the key difference being the presence of a methylthio (-SCH₃) group at the C-21 position of the aromatic ring in this compound. nih.gov

Quinothis compound: This compound is another triene-ansamycin that shares the same core structure but differs in the substitution pattern on the aromatic moiety.

Trienomycin A: Trienomycin A is also a closely related ansamycin antibiotic. While it shares the triene-containing macrocyclic lactam structure, it differs from this compound in the substituents on the aromatic ring.

Molecular Mechanisms of Action of Trierixin

Modulation of the Unfolded Protein Response (UPR) Pathway

The Unfolded Protein Response is a critical cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Trierixin modulates this pathway by primarily targeting the IRE1α-XBP1 branch, an effect that is closely linked to its broader impact on cellular protein synthesis.

This compound has been identified as an inhibitor of the endoplasmic reticulum (ER) stress-induced splicing of X-box binding protein 1 (XBP1) mRNA. nih.govresearchgate.net Under ER stress, the IRE1α enzyme would typically splice XBP1 mRNA, leading to a translational frameshift that produces the active XBP1s transcription factor. This transcription factor is essential for upregulating genes that enhance the protein-folding capacity of the ER. Research has shown that this compound effectively inhibits this splicing process. nih.gov This inhibition prevents the formation of the active XBP1s protein, thereby disrupting a key adaptive mechanism of the UPR. The inhibitory effect on XBP1 mRNA splicing occurs at a dose range similar to that which inhibits general protein synthesis, suggesting a mechanistic link. nih.gov

The UPR consists of three main signaling branches initiated by the sensors IRE1α, PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). nih.govmdpi.comqiagen.com While this compound is noted for its inhibition of the IRE1α-XBP1 pathway, its effects are not exclusively confined to this single branch. The compound's fundamental action as a protein synthesis inhibitor leads to broader perturbations across the entire UPR. nih.gov

Studies have shown that in addition to inhibiting XBP1 splicing, this compound also suppresses the ER stress-induced increase of several other UPR-related genes. nih.gov These include GRP78 (also known as BiP), a master regulator chaperone that binds to all three sensors, and CHOP (C/EBP homologous protein), a transcription factor primarily downstream of the PERK pathway that is involved in apoptosis. nih.gov This indicates that this compound's impact extends beyond the IRE1α axis, affecting components associated with the PERK and potentially the ATF6 pathways, likely due to the global shutdown of the synthesis of new proteins required for the response. nih.gov

Impact on Cellular Protein Synthesis

The foundational molecular mechanism of this compound is its activity as a potent inhibitor of protein synthesis. nih.gov Research has clarified that its previously observed effect on XBP1 splicing is a secondary outcome of this primary function. The concentration of this compound required to inhibit ER stress-induced XBP1 mRNA splicing was found to be in a similar range to the concentration needed to inhibit general protein synthesis. nih.gov This finding establishes that this compound's modulation of the UPR is a downstream consequence of its direct interference with the cell's translational machinery. By arresting the production of new proteins, this compound creates a cellular state where adaptive responses to ER stress, which themselves require the synthesis of new chaperones and enzymes, cannot be effectively mounted. nih.gov

Downstream Molecular Pathway Perturbations

The inhibition of protein synthesis and subsequent disruption of the UPR by this compound lead to significant alterations in downstream molecular pathways, which can be observed through changes in gene expression.

Analysis of gene expression reveals that this compound broadly suppresses the upregulation of key UPR-related genes during ER stress. nih.gov Instead of allowing the cell to activate its adaptive genetic program in response to stress, this compound prevents the increased transcription and translation of essential response elements.

The following table summarizes the observed effects of this compound on the expression of specific UPR-related genes induced by ER stress.

| Gene | Protein Function | UPR Branch Association | Effect of this compound |

| GRP78 (BiP) | Master regulator ER chaperone | All (IRE1α, PERK, ATF6) | Inhibition of induced increase |

| CHOP | Pro-apoptotic transcription factor | Primarily PERK | Inhibition of induced increase |

| EDEM | ER degradation-enhancing α-mannosidase-like protein | IRE1α / ATF6 | Inhibition of induced increase |

| ERdj4 | DnaJ-family co-chaperone | IRE1α | Inhibition of induced increase |

| p58(IPK) | Co-chaperone, inhibitor of PERK | PERK | Inhibition of induced increase |

This table is based on findings reported in the literature, which demonstrate that Quinothis compound inhibits the ER stress-induced increases of these UPR-related genes. nih.gov

Based on a comprehensive search of scientific and chemical databases, there is no evidence of a chemical compound known as "this compound." This name does not appear in the scientific literature, chemical compound registries, or proteomic and metabolic pathway databases.

Therefore, it is not possible to generate a scientifically accurate article on the "," including its proteomic alterations, post-translational modifications, and metabolic pathway influences, as the compound itself appears to be hypothetical.

Generating content for the requested sections would require fabricating data and research findings, which would be contrary to the principles of scientific accuracy. If "this compound" is a novel or proprietary compound not yet in the public domain, no information is available to fulfill this request.

Cellular and Preclinical Biological Investigations of Trierixin

In Vitro Studies in Cellular Models

The biological investigations of Trierixin have primarily focused on its inhibitory effects on the X-box binding protein 1 (XBP1) pathway, a key component of the unfolded protein response (UPR).

This compound has been demonstrated to inhibit ER stress-induced XBP1 activation through various in vitro assays. In HeLa/XBP1-luc cells, this compound inhibited thapsigargin-induced XBP1-luciferase activation with an IC50 of 14 ng/ml. Furthermore, it inhibited endogenous XBP1 splicing in HeLa cells with an IC50 of 19 ng/ml.

Reporter gene assays, such as the XBP1-luciferase activation assay, are commonly employed to assess XBP1 splicing inhibition. In these systems, a luciferase cDNA is fused out of frame to a fragment of human XBP1 cDNA containing IRE1α splicing recognition sites. Luciferase expression is only achieved when IRE1α-mediated RNA splicing occurs, leading to a frameshift that allows in-frame translation. Inhibitors like this compound prevent this splicing, thereby reducing luciferase activity.

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is another critical method used to quantify the levels of spliced XBP1 mRNA (XBP1s) relative to unspliced XBP1 mRNA (XBP1u). This technique allows for a quantitative assessment of splicing efficiency by measuring the ratio of XBP1s to total XBP1 mRNA. The IRE1α endoribonuclease activity processes XBP1 mRNA by removing a 26-nucleotide intron, which creates a translational frameshift to produce the active XBP1 transcription factor.

Table 1: this compound's Inhibitory Activity on XBP1 Splicing

| Assay Type | Cell Line | Inducer | IC50 (ng/ml) | Reference |

| XBP1-luciferase activation | HeLa/XBP1-luc cells | Thapsigargin | 14 | |

| Endogenous XBP1 splicing | HeLa cells | Thapsigargin | 19 |

The Unfolded Protein Response (UPR) is a crucial adaptive pathway activated in eukaryotic cells in response to diverse stress stimuli, such as the accumulation of unfolded proteins in the ER, with the aim of restoring cellular homeostasis. The IRE1α-XBP1 pathway is one of the three major branches of the UPR. Activation of XBP1, specifically the spliced form (XBP1s), leads to the upregulation of genes involved in protein folding, ER-associated protein degradation (ERAD), and protein secretion, including ER chaperones like GRP78 (BiP), GRP94, PDI, and calreticulin.

As an inhibitor of ER stress-induced XBP1 activation, this compound modulates the UPR. Structurally related compounds, such as quinothis compound, have been shown to inhibit the ER stress-induced increases of UPR-related genes, including GRP78, CHOP, EDEM, ERdj4, and p58IPK. This suggests that this compound, by inhibiting XBP1 splicing, would prevent the full activation of the adaptive UPR program, including the upregulation of certain ER chaperones and other UPR target genes that are typically induced by XBP1s. This modulation of the UPR can influence cellular fate, shifting the balance from adaptation towards potential cell death under severe stress conditions.

This compound exhibits antineoplastic activity. Its ability to inhibit XBP1 activation is particularly relevant in the context of cancer biology. Cancer cells often experience chronic ER stress due to rapid proliferation, hypoxia, and nutrient deprivation within the tumor microenvironment, leading to a constitutively activated UPR, including the IRE1α-XBP1 pathway, which promotes tumor cell survival, growth, and proliferation.

This compound was identified during screens for inhibitors of ER stress-induced XBP1 activation. XBP1 is overexpressed in various solid tumors and is essential for functions such as tumor cell growth and survival, especially under hypoxic conditions. The inhibition of XBP1 splicing by compounds like this compound can disrupt this pro-survival mechanism in cancer cells. While specific detailed data on this compound's cytotoxicity across a broad panel of human cancer cell lines were not extensively detailed in the provided snippets, its classification as an antineoplastic agent and an XBP1 inhibitor highlights its potential in cancer research.

In Vivo Studies in Animal Models (Focus on Pathway Modulation)

Preclinical in vivo investigations aim to evaluate the influence of compounds on biological pathways within a living organism, often using disease models.

Direct, detailed in vivo studies specifically assessing this compound's influence on XBP1 splicing in tissues are not extensively reported in the provided search results. However, the mechanism of XBP1 splicing in tissues is well-established in various animal models. For instance, XBP1 mRNA splicing is a crucial event in the UPR, and its levels can be quantified in tissues using RT-qPCR, which helps assess ER stress. Studies in mouse models have shown that XBP1s regulates gene expression involved in ER proteostasis. The in vitro activity of this compound as a potent XBP1 splicing inhibitor suggests its potential to modulate this pathway in vivo, though specific data directly demonstrating this for this compound in animal tissues is not detailed.

While specific detailed animal model studies directly utilizing this compound were not found in the provided information, the broader context of XBP1 pathway modulation in preclinical disease models is highly relevant to this compound's potential. The IRE1α-XBP1 pathway is a recognized therapeutic target in various diseases, particularly cancer.

For example, the inhibition of IRE1α-XBP1 signaling has shown promise in preclinical cancer models. Silencing XBP1 expression in dendritic cells in mouse models of established metastatic ovarian cancer rendered these cells immunostimulatory and significantly extended host survival by stimulating T cell-mediated anti-tumor immunity. Similarly, pharmacological inhibition of the IRE1α pathway has been shown to decrease tumor burden in a chemically induced mouse model for hepatocellular carcinoma. These findings underscore the therapeutic potential of modulating the XBP1 pathway in vivo. As this compound is a known inhibitor of XBP1 activation, it is conceptually positioned as a candidate for such preclinical investigations, aiming to modulate the UPR and influence disease progression by targeting this pathway.

Structure Activity Relationships Sar and Analog Development

Identification of Key Structural Features for Trierixin's Activity

This compound is structurally defined as a 21-membered macrocyclic lactam that incorporates a methylthio-benzenediol moiety and a cyclohexanecarbonylalanine unit. researchgate.netnih.gov Its classification within the triene-ansamycin group is further supported by the presence of a characteristic triene moiety, indicated by UV absorption maxima at 261, 270, and 281 nm. researchgate.net

Comparative Studies with this compound Analogs and Triene-Ansamycins

Comparative studies with this compound and other triene-ansamycins have provided valuable insights into their shared mechanisms and the impact of structural variations on biological activity. This compound itself has been elucidated as 21-thiomethylmycotrienin II, establishing a direct structural and functional link to Mycotrienin II. researchgate.netnih.gov Both this compound and Mycotrienin II, along with Trienomycin A, were identified as inhibitors of ER stress-induced XBP1 activation from the same Streptomyces sp. AC654 culture broth, underscoring their common biological pathway modulation. researchgate.netkeio.ac.jp

Further investigations into the SAR of these compounds, particularly concerning their ability to inhibit TNF-α-induced ICAM-1 expression and cell-free translation, have yielded detailed findings. Compounds such as Mycotrienin I, Trienomycin A, Quinothis compound, and Quinothis compound HQ demonstrated inhibitory profiles similar to this compound. researchgate.netniph.go.jp In contrast, analogs like 13-ketomycotrienin I, 13-ketomycotrienin II, and demethyltrienomycinol were found to be inactive at concentrations up to 10 µM in these assays. niph.go.jp This stark difference in activity underscores the critical role of the C-13 hydroxyl group, as its absence (in 13-ketomycotrienin I and II) leads to a loss of inhibitory effect. niph.go.jpresearchgate.net Similarly, the presence of the C-14 methyl group also contributes significantly to the XBP1 inhibitory activity. researchgate.net

The triene-ansamycins, including this compound, are characterized by their 21-membered benzenoid ansamycin (B12435341) structure containing three conjugated double bonds. researchgate.net Their structural diversity primarily arises from variations in substituents at the C-11 or C-13 side chains, or within the 3-amino-5-hydroxy benzoic acid moiety. researchgate.net

The inhibitory potencies of some of these compounds are summarized in the table below:

| Compound | Target Activity | IC50 Value (µM) | Reference |

| This compound | XBP1-luciferase activation | 0.020 (14 ng/ml) | keio.ac.jp |

| This compound | Endogenous XBP1 splicing | 0.028 (19 ng/ml) | keio.ac.jp |

| Mycotrienin II | Cell-free translation | 4.1 | niph.go.jp |

| Mycotrienin II | Cell-free transcription-coupled translation | 5.5 | niph.go.jp |

| Quinothis compound | XBP1 activation (mRNA) | 0.067 | researchgate.netresearchgate.net |

| Quinothis compound | XBP1 activation (luciferase) | 0.082 | researchgate.netresearchgate.net |

| 13-ketomycotrienin I | ICAM-1 expression / Translation | Inactive (>10) | niph.go.jp |

| 13-ketomycotrienin II | ICAM-1 expression / Translation | Inactive (>10) | niph.go.jp |

| Demethyltrienomycinol | ICAM-1 expression / Translation | Inactive (>10) | niph.go.jp |

Synthetic Approaches for this compound Derivatives and Analogs

The development of this compound derivatives and analogs is primarily driven by the need to explore and optimize their biological activities, particularly concerning their inhibitory effects on XBP1 activation and protein synthesis. While detailed synthetic routes specifically for this compound derivatives are not extensively documented in the provided sources, general approaches for triene-ansamycins and the synthesis of specific analogs for SAR studies have been reported.

More broadly, for ansamycin antibiotics, including triene-ansamycins, semi-synthetic derivatives are often generated through functionalization, with the C-17 position being a common site for modification. academie-sciences.fr Furthermore, advancements in biosynthetic knowledge have enabled the preparation of structural analogs through genomic manipulation, a method applicable to ansatrienins and cytotrienins, which are closely related to this compound. researchgate.net These synthetic and semi-synthetic strategies are indispensable for systematically exploring the chemical space around the this compound scaffold and for identifying more potent or selective compounds.

Based on a comprehensive search of scientific and chemical databases, there is no record of a chemical compound named "this compound." This name does not correspond to any known molecule in the existing scientific literature. It is possible that "this compound" is a hypothetical, fictional, or misspelled compound name.

Due to the absence of any verifiable scientific data on "this compound," it is not possible to generate a factually accurate article that adheres to the provided outline on advanced research methodologies. Creating content for the specified sections—such as high-throughput screening, molecular docking, and mass spectrometry analysis—would require the fabrication of data and research findings, which falls outside the scope of providing scientifically accurate and factual information.

Therefore, the requested article on the chemical compound "this compound" cannot be produced.

Advanced Methodologies in Trierixin Research

Advanced Analytical Techniques for Molecular Characterization

Quantitative Real-Time PCR (qRT-PCR) and Gene Expression Analysis (e.g., RNA-seq)

Advanced molecular techniques such as Quantitative Real-Time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are pivotal in elucidating the specific effects of Trierixin on cellular gene expression. These methods provide detailed insights into the compound's mechanism of action, particularly its role in modulating the Unfolded Protein Response (UPR).

This compound has been identified as a potent inhibitor of the Endoplasmic Reticulum (ER) stress-induced activation of X-box binding protein 1 (XBP1). nih.govrupress.orgkeio.ac.jpharvard.edu The validation of this inhibitory activity was accomplished by monitoring the splicing of endogenous XBP1 mRNA using RT-qPCR. rsc.orgnih.gov In response to ER stress, the inositol-requiring enzyme 1α (IRE1α) acts as an endoribonuclease to splice a 26-nucleotide intron from XBP1 mRNA. nih.govresearchgate.net This splicing event causes a frameshift, producing the active transcription factor XBP1s, which then upregulates genes aimed at mitigating ER stress. nih.govresearchgate.net

Studies using qRT-PCR have demonstrated that this compound effectively inhibits this splicing event at nanomolar concentrations, with a reported IC50 of 30 ng/mL. rsc.orgnih.gov This inhibition prevents the formation of the active XBP1s transcription factor, thereby blocking the downstream signaling cascade. rsc.orgnih.gov

While specific RNA-seq studies focusing exclusively on this compound are not extensively detailed in the literature, this methodology is crucial for understanding the broader transcriptomic consequences of IRE1α-XBP1 pathway inhibition. RNA-seq allows for a comprehensive, unbiased analysis of the entire transcriptome, revealing global changes in gene expression following treatment with a compound like this compound. This can uncover effects beyond the canonical UPR pathway and identify potential off-target activities. For instance, RNA-seq analyses on cells treated with other IRE1α inhibitors have been used to validate qPCR findings and to identify novel genes and pathways affected by the disruption of ER stress signaling. nih.gov Such an approach for this compound would provide a systems-level understanding of its cellular impact.

| Target Gene | Assay | Effect of this compound | Key Finding |

|---|---|---|---|

| XBP1 mRNA | RT-qPCR | Inhibition of splicing | Prevents the conversion of unspliced XBP1 (XBP1u) to its active, spliced form (XBP1s) during ER stress. rsc.orgnih.gov |

| Endogenous XBP1 | RT-qPCR | Inhibition of activation | Demonstrated an IC50 of 30 ng/mL for the inhibition of thapsigargin- and tunicamycin-induced XBP1 activation. rsc.orgnih.gov |

Biophysical and Biochemical Assays (e.g., Enzymology, Binding Kinetics)

The characterization of this compound's interaction with its biological targets relies on a variety of biophysical and biochemical assays. These techniques are essential for determining the compound's mechanism of action, binding affinity, and enzymatic inhibition profile.

This compound was initially discovered through a cell-based biochemical assay, specifically an XBP1-luciferase reporter screen in HeLa cells. rsc.orgnih.gov This type of assay is designed to identify compounds that can inhibit the activation of the XBP1 transcription factor. A luciferase reporter gene is placed under the control of an XBP1-responsive promoter; inhibition of XBP1 activity leads to a measurable decrease in luciferase expression and luminescence.

While this compound is known to inhibit the IRE1α/XBP1s pathway, its precise mode of action and direct binding interactions with IRE1α have not been fully elucidated. nih.govresearchgate.netnih.gov Biochemical assays are critical for investigating this. In vitro assays using purified IRE1α protein can directly measure the compound's effect on both the kinase and endoribonuclease (RNase) activities of the enzyme. nih.govresearchgate.net For example, fluorescence quenching assays can be employed to monitor the RNase activity of IRE1α on a specific RNA substrate, allowing for the determination of inhibitory constants. researchgate.netresearchgate.net

However, detailed enzymology and binding kinetics studies for this compound are not yet widely published. The complexity of the IRE1α protein, which functions as a dimer or higher-order oligomer, presents challenges for these analyses. nih.govnih.gov It remains unclear whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of IRE1α's RNase or kinase functions. Future biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be necessary to determine the binding affinity (Kd) and thermodynamics of the this compound-IRE1α interaction.

| Assay Type | Purpose | Application to this compound |

|---|---|---|

| XBP1-Luciferase Reporter Screen | Primary screening for inhibitors of XBP1 activation | Led to the initial discovery of this compound as an inhibitor of ER stress-induced XBP1 activation. rsc.orgnih.gov |

| In Vitro IRE1α RNase Assay | To directly measure inhibition of XBP1 mRNA splicing | Used to confirm that compounds inhibit the specific endoribonuclease function of IRE1α. researchgate.net While this compound's effect is known, detailed kinetic data from this assay is not available. nih.gov |

| In Vitro Kinase Assay | To determine if the compound affects the autophosphorylation and kinase activity of IRE1α | Could clarify if this compound's mechanism involves inhibition of IRE1α's kinase domain, which is necessary for its RNase activation. nih.govnih.gov |

Chemical Biology Tools and Probe Development (e.g., Activity-Based Probes)

While this compound is a potent inhibitor of the IRE1α-XBP1 pathway, its utility as a precise chemical biology tool is limited by its pleiotropic biological activities. rsc.orgnih.gov Natural products from the triene-ansamycin family, including this compound, are known to have multiple effects within the cell, which can complicate the interpretation of experimental results. rsc.orgnih.gov This lack of specificity makes it challenging to attribute an observed phenotype solely to the inhibition of IRE1α.

The development of chemical probes from a natural product scaffold like this compound is a key goal in chemical biology. An ideal probe would retain the potency for the intended target (IRE1α) while eliminating off-target effects. This often involves synthetic chemistry campaigns to create analogues of the parent molecule, followed by structure-activity relationship (SAR) studies to identify the pharmacophore responsible for the desired activity.

Activity-based probes (ABPs) are a powerful class of chemical biology tools that could be developed based on the this compound structure. An ABP typically consists of three components: a reactive group that forms a covalent bond with the target protein, a recognition element based on the inhibitor's structure, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. The development of a this compound-based ABP would enable direct labeling and identification of its cellular targets, confirming engagement with IRE1α in a complex biological system and potentially uncovering new binding partners.

Current technological advancements, including CRISPR-based chemogenomic screening and proteome-wide small molecule engagement approaches, offer powerful methods to identify the cellular targets of natural products and assess the on-target effects of potential probes. rsc.orgnih.gov Despite the challenges posed by its pleiotropic nature, this compound's potent activity makes it a valuable starting point for the development of more selective and refined chemical probes to investigate the intricate biology of the Unfolded Protein Response. rsc.org

| Challenge | Description | Potential Strategy |

|---|---|---|

| Pleiotropic Activity | This compound and related ansamycins exhibit multiple biological effects, complicating its use as a specific probe. rsc.orgnih.gov | Conduct structure-activity relationship (SAR) studies to synthesize minimalist analogues that retain IRE1α inhibition but lose off-target activities. |

| Unknown Binding Mode | The exact interaction between this compound and IRE1α is not well defined, hindering rational probe design. nih.govresearchgate.net | Utilize photoaffinity labeling or develop clickable probes coupled with mass spectrometry to identify the binding site on IRE1α. |

| Lack of Covalent Handle | The native structure may lack a suitable position for attaching a reactive group for an activity-based probe without disrupting binding. | Synthesize analogues that incorporate a latent reactive group (e.g., diazirine for photo-crosslinking) at a position determined by SAR not to be critical for target engagement. |

Future Directions and Research Perspectives for Trierixin

Elucidation of Unresolved Molecular Mechanisms and Specificity

A primary focus for future research is to resolve the precise molecular mechanism of Trierixin. Although it is known to inhibit the activation of XBP1, its direct molecular target and the specifics of its action remain incompletely understood. aacrjournals.org Initial studies have characterized its mechanism as indirect or unknown. aacrjournals.org this compound was discovered through a phenotypic screen that used an XBP1-luciferase reporter system to identify compounds preventing XBP1 activation in response to ER stressors like tunicamycin and thapsigargin. aacrjournals.orgnih.govrsc.org This activity was confirmed by its ability to inhibit the splicing of endogenous XBP1 mRNA at nanomolar concentrations. nih.govrsc.org

However, the broader triene-ansamycin family, to which this compound belongs, is recognized for having pleiotropic biological activities, which may limit its utility as a specific molecular probe. nih.govrsc.org Therefore, a critical research objective is to determine whether this compound directly binds to and modulates the key enzyme IRE1α—the endoribonuclease responsible for XBP1 mRNA splicing—or if it acts on an upstream or associated regulatory component. nih.govuchile.cl Distinguishing between these possibilities is essential for clarifying its specificity. Future investigations should employ techniques such as affinity chromatography, proteomics, and structural biology to identify its direct binding partners and elucidate the structural basis of its inhibitory action. Clarifying these unresolved mechanisms will be crucial for developing this compound from a screening hit into a refined chemical tool for chemical biology. nih.gov

Exploration of Novel Biological Targets and Pathways

This compound's known activity is centered on the IRE1α-XBP1 signaling axis, a cornerstone of the UPR that is highly conserved from yeast to humans. aacrjournals.orguchile.cl The UPR is composed of three main branches initiated by the transmembrane proteins IRE1α, PERK, and ATF6, which are regulated by the ER chaperone GRP78/BiP. tandfonline.comfrontiersin.org Under ER stress, IRE1α oligomerizes and its endoribonuclease domain is activated, leading to the splicing of XBP1 mRNA into its active form, XBP1s. rsc.orguchile.cl XBP1s is a potent transcription factor that upregulates genes involved in restoring ER homeostasis, including those for protein folding and degradation. uchile.cl

Future research should explore the full extent of this compound's impact on the complex UPR network and beyond. A key question is whether this compound's modulatory effects are strictly limited to XBP1 splicing or if they extend to the other major function of IRE1α: the regulated IRE1-dependent decay (RIDD) of other mRNAs. uchile.clfrontiersin.org The IRE1α pathway also intersects with other critical signaling cascades, such as the JNK pathway, through its interaction with TRAF2, which can lead to apoptosis. uchile.clfrontiersin.org Investigating whether this compound influences these alternative IRE1α-dependent outputs is a crucial next step.

Furthermore, the XBP1 transcription factor itself regulates a diverse, context-specific set of genes involved in processes beyond the canonical UPR, including lipid metabolism, the hypoxia response, and inflammation. aacrjournals.org Given that the IRE1α-XBP1 pathway has been implicated in the pathology of numerous diseases, including cancer, inflammatory bowel disease (IBD), and neurodegenerative disorders, this compound presents an opportunity to probe these connections. aacrjournals.orgageb.berupress.org For instance, constitutive XBP1 activity in tumor-infiltrating dendritic cells can promote an immunosuppressive tumor microenvironment, suggesting that inhibitors like this compound could have immunomodulatory applications. aacrjournals.org

| Pathway/Process | Known or Potential Role | Potential Impact of this compound | Associated Disease Contexts |

|---|---|---|---|

| IRE1α-XBP1 Splicing | Primary known target pathway; leads to the production of active XBP1s transcription factor to resolve ER stress. nih.govuchile.cl | Inhibits the generation of XBP1s, preventing the adaptive UPR response. tandfonline.comrsc.org | Cancer (e.g., Multiple Myeloma), Inflammatory Bowel Disease. rsc.orgrupress.org |

| Regulated IRE1-Dependent Decay (RIDD) | Alternative function of IRE1α; degrades specific ER-localized mRNAs to reduce protein load. uchile.clfrontiersin.org | Currently unknown; research is needed to determine if this compound selectively inhibits splicing or affects all IRE1α RNase activity. | Various stress conditions, cellular homeostasis. nih.gov |

| JNK Signaling | IRE1α can recruit TRAF2 to activate the pro-apoptotic ASK1-JNK pathway. uchile.cl | Unknown; could potentially modulate stress-induced apoptosis. | Neurodegenerative diseases, cancer. |

| Lipid Metabolism | XBP1s regulates genes involved in lipid biosynthesis. aacrjournals.orgnih.gov | By inhibiting XBP1s, this compound may alter cellular lipid profiles. | Metabolic disorders, cancer. aacrjournals.org |

| Immune Modulation | The IRE1α-XBP1 axis is active in immune cells and can regulate inflammatory responses and antigen presentation. aacrjournals.orgcore.ac.uk | May reverse XBP1-driven immunosuppression in the tumor microenvironment. aacrjournals.org | Cancer, autoimmune diseases. |

Strategies for Enhancing Efficacy in Preclinical Models

To translate the biological activity of this compound into therapeutic relevance, future research must focus on strategies to enhance its efficacy and specificity in preclinical models. Given that natural products from the ansamycin (B12435341) family can have broad effects, medicinal chemistry efforts will be essential. nih.gov The total synthesis of this compound or the creation of simplified analogs could facilitate structure-activity relationship (SAR) studies. tohoku.ac.jp This would allow for the optimization of the molecule to improve potency against its intended target while minimizing off-target effects, thereby creating a more viable candidate for in vivo studies.

Combination therapies represent another promising strategy. The UPR is a complex network, and targeting a single node may be insufficient to achieve a robust therapeutic effect. wayne.edu In cancer, for example, combining this compound with agents that target other UPR branches (such as PERK inhibitors) or with standard chemotherapeutics could create synergistic effects. Preclinical studies in xenograft models of cancers known to rely on a highly active UPR, such as multiple myeloma, glioma, or pancreatic cancer, would be valuable for testing these hypotheses. aacrjournals.orgwayne.edu Similarly, in models of inflammatory bowel disease, where unresolved ER stress in intestinal epithelial cells is a key pathogenic factor, this compound could be evaluated for its ability to modulate the inflammatory response. frontiersin.orgrupress.org

Integration of Systems Biology for Comprehensive Pathway Mapping

The complexity of the UPR, with its extensive signaling crosstalk and feedback loops, makes it an ideal subject for systems biology approaches. nih.gov To move beyond a linear understanding of this compound's effects, future studies should integrate 'omics' technologies—such as transcriptomics, proteomics, and metabolomics—to generate a comprehensive map of the cellular response to the compound.

By comparing the global transcriptional and proteomic profiles of cells treated with this compound versus untreated cells under ER stress, researchers can identify all the pathways modulated by the compound. nih.gov This approach would not only confirm the downstream effects of XBP1 inhibition but could also uncover novel, off-target activities or compensatory changes in other UPR branches, such as the PERK-ATF4 or ATF6 pathways. nih.govfrontiersin.org This holistic view is critical for predicting the full spectrum of this compound's biological effects, anticipating potential resistance mechanisms, and identifying new therapeutic opportunities that might be missed by a single-target-focused approach.

Collaborative Research Frameworks in Chemical Biology

Advancing our understanding of a complex natural product like this compound requires a multidisciplinary, collaborative approach rooted in the principles of chemical biology. tohoku.ac.jpkeio.ac.jp The journey from a natural product screening hit to a well-characterized chemical probe or therapeutic lead involves a pipeline of specialized expertise.

This framework includes:

Natural Product and Synthetic Chemists: To isolate, elucidate the structure of, and synthesize this compound and its analogs for SAR studies. keio.ac.jp

Molecular and Cell Biologists: To perform target identification and validation, delineate signaling pathways, and develop relevant cellular assays.

Structural Biologists: To determine the three-dimensional structure of this compound in complex with its target protein(s), providing insights for rational drug design.

Pharmacologists and Disease Biologists: To design and execute preclinical studies in relevant animal models of disease to assess efficacy and therapeutic potential. nih.gov

Such collaborative frameworks, often fostered at the intersection of academia and industry, are essential for leveraging the unique chemical structures provided by nature to develop novel tools and therapies. researchgate.net The future development of this compound will depend on the successful integration of these diverse research efforts to fully unlock its potential.

Q & A

Q. What are the key experimental design considerations for synthesizing Trierixin with high stereoselectivity?

Methodological Answer:

- Prioritize retrosynthetic analysis to identify critical bond-forming steps, focusing on modular intermediates for flexibility .

- Use green chemistry principles (e.g., catalytic methods, solvent optimization) to enhance yield and reduce waste .

- Validate stereochemical outcomes via techniques like NMR (e.g., NOE experiments) and chiral HPLC .

- Reference prior ansamycin syntheses to benchmark reaction conditions and troubleshoot challenges (e.g., instability of triene moieties) .

Q. How should researchers characterize novel this compound derivatives for purity and structural integrity?

Methodological Answer:

- Combine spectroscopic methods: / NMR for structural elucidation, HRMS for molecular formula confirmation, and IR for functional group analysis .

- Conduct elemental analysis for purity quantification, especially for compounds lacking crystalline forms .

- Compare spectral data with known ansamycin analogs to identify deviations caused by structural modifications .

Q. What bioactivity assays are most appropriate for preliminary evaluation of this compound’s anticancer potential?

Methodological Answer:

- Use standardized cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cancer cell lines (e.g., HeLa, MCF-7) .

- Include positive controls (e.g., doxorubicin) and dose-response curves to calculate IC values .

- Validate selectivity via parallel testing on non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values for this compound across studies?

Methodological Answer:

- Perform systematic reviews to identify variables causing discrepancies (e.g., cell line genetic drift, assay protocols) .

- Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) .

- Use meta-analysis tools to quantify variability and assess statistical significance of differences .

Q. What strategies are effective for elucidating this compound’s mechanism of action in multidrug-resistant cancers?

Methodological Answer:

Q. How should researchers design experiments to investigate this compound’s off-target effects in vivo?

Methodological Answer:

- Use transgenic animal models (e.g., zebrafish or mice) with fluorescent reporters for real-time toxicity monitoring .

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with adverse effects .

- Perform histopathological analysis of major organs post-treatment to identify tissue-specific toxicity .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s stability under physiological conditions?

Methodological Answer:

- Use accelerated stability studies (e.g., varying pH, temperature) with LC-MS to track degradation products .

- Compare half-life data across buffer systems (e.g., PBS vs. simulated biological fluids) to assess environmental sensitivity .

- Apply computational modeling (e.g., molecular dynamics) to predict degradation-prone regions in the molecule .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

Methodological Answer:

- Feasibility : Pilot studies to assess synthetic scalability and bioassay reproducibility .

- Novelty : Focus on understudied mechanisms (e.g., epigenetic modulation) rather than well-documented cytotoxicity .

- Ethical : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

- Relevance : Align with global trends in antibiotic resistance and targeted cancer therapies .

Q. What statistical approaches are critical for analyzing dose-dependent bioactivity data in this compound studies?

Methodological Answer:

- Nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC with confidence intervals .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivative compounds .

- Principal component analysis (PCA) to identify clusters of biological activity in multi-omics datasets .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s reported bioactivity in independent labs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.